molecular formula C13H12F6O2 B14676891 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one CAS No. 34844-21-8

2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one

Cat. No.: B14676891
CAS No.: 34844-21-8
M. Wt: 314.22 g/mol
InChI Key: GTJAJNIKWSBPEK-UHFFFAOYSA-N
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Description

2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a hydroxy group attached to a butanone backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one is unique due to the presence of both ethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

CAS No.

34844-21-8

Molecular Formula

C13H12F6O2

Molecular Weight

314.22 g/mol

IUPAC Name

2-ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C13H12F6O2/c1-2-9(10(20)8-6-4-3-5-7-8)11(21,12(14,15)16)13(17,18)19/h3-7,9,21H,2H2,1H3

InChI Key

GTJAJNIKWSBPEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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